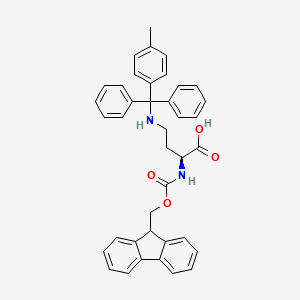

Fmoc-Dab(Mtt)-OH

描述

Fmoc-Dab(Mtt)-OH: is a compound used in peptide synthesis. It is a derivative of 2,4-diaminobutyric acid (Dab) with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a 4-methyltrityl (Mtt) protecting group on the side-chain amino group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dab(Mtt)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The alpha-amino group is protected with the Fmoc group, while the side-chain amino group is protected with the Mtt group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS techniques. The process includes the use of automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

化学反应分析

Types of Reactions: Fmoc-Dab(Mtt)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acid conditions, such as trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DIC and HOBt.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, TFA for Mtt removal.

Coupling: DIC and HOBt for peptide bond formation.

Major Products:

Deprotection: Removal of the Fmoc group yields the free alpha-amino group, while removal of the Mtt group yields the free side-chain amino group.

Coupling: Formation of peptide bonds with other amino acids or peptides.

科学研究应用

Scientific Research Applications

Fmoc-Dab(Mtt)-OH has numerous applications in various fields of scientific research:

- Peptide Synthesis : It is extensively used in synthesizing peptides and proteins, particularly in SPPS due to its stability and efficiency.

- Drug Development : The compound plays a role in developing peptide-based drugs and therapeutic agents.

- Biomaterials : It is utilized in creating biomaterials like hydrogels for tissue engineering and drug delivery systems.

- Biological Studies : this compound aids in studying protein-protein interactions and enzyme-substrate dynamics.

Coupling Efficiency Challenges

Research indicates that this compound exhibits poor coupling efficiency during SPPS due to rapid lactamization under certain conditions. This necessitates careful optimization of reaction conditions to ensure successful incorporation into peptide sequences. A study highlighted that using DEPBT as a coupling reagent could improve incorporation efficiency, although it requires a multi-time protocol .

Comparative Analysis of Coupling Reagents

The following table summarizes the coupling efficiency of various reagents used with this compound:

| Coupling Reagent | Coupling Efficiency | Notes |

|---|---|---|

| DEPBT | High | Multi-time protocol required |

| PyBOP | Moderate | Lactamization observed |

| DIC | Low | Inefficient for Fmoc-Dab |

Antimicrobial Peptide Development

One significant application of this compound is in the development of antimicrobial peptides. A notable case study involved synthesizing macrocyclic peptides using Fmoc-Dab(Dde)-OH as a building block. These peptides were modified to enhance their antimicrobial activity through structural changes, including lactam bridges. The resulting compounds exhibited significantly improved efficacy against various bacterial strains compared to their linear counterparts .

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship (SAR) have shown that the positioning and number of diaminobutyric acid residues within peptide sequences are critical for biological activity. Lactamized structures derived from Fmoc-Dab demonstrated increased resistance to proteolytic degradation while maintaining or enhancing antimicrobial activity .

作用机制

The mechanism of action of Fmoc-Dab(Mtt)-OH in peptide synthesis involves the selective protection and deprotection of amino groups. The Fmoc group protects the alpha-amino group during peptide bond formation, preventing unwanted side reactions. The Mtt group protects the side-chain amino group, allowing for selective deprotection and subsequent functionalization .

相似化合物的比较

Fmoc-Lys(Mtt)-OH: Similar to Fmoc-Dab(Mtt)-OH but with lysine instead of 2,4-diaminobutyric acid.

Fmoc-Orn(Mtt)-OH: Similar to this compound but with ornithine instead of 2,4-diaminobutyric acid.

Uniqueness: this compound is unique due to its shorter side-chain compared to lysine and ornithine. This shorter side-chain can influence the conformation and properties of the resulting peptides, making it a valuable tool in the design of peptides with specific structural and functional characteristics .

生物活性

Fmoc-Dab(Mtt)-OH (Fluorenylmethyloxycarbonyl-Diaminobutyric acid (Mtt)-hydroxyl) is an amino acid building block widely utilized in solid-phase peptide synthesis (SPPS). Its unique structure and protective groups make it a subject of interest in peptide chemistry, particularly regarding its biological activity and coupling efficiency.

Overview of this compound

This compound is characterized by its Fmoc protecting group, which facilitates the synthesis of peptides by allowing selective deprotection. The Mtt group provides orthogonal protection, enabling specific reactions without interfering with other functional groups. Despite its advantages, studies have shown that this compound exhibits poor coupling efficiency during SPPS, leading to concerns about its practical application in peptide synthesis.

Coupling Efficiency and Lactamization

Research indicates that this compound undergoes rapid lactamization under various conditions with different coupling reagents. This phenomenon can significantly hinder the incorporation of this amino acid into peptides. A study highlighted that using the coupling reagent DEPBT in a multi-time protocol could achieve complete incorporation, but this process is labor-intensive and costly .

Table 1: Coupling Efficiency of this compound

| Coupling Reagent | Coupling Efficiency | Notes |

|---|---|---|

| DEPBT | High | Requires multi-time protocol |

| HATU | Moderate | Lactamization observed |

| DIC | Low | Ineffective for incorporation |

Biological Activity Studies

The biological activity of peptides synthesized using this compound has been explored, particularly in the context of antimicrobial peptides (AMPs). AMPs are promising candidates for combating multi-drug-resistant pathogens. In one study, peptides incorporating Fmoc-Dab were evaluated for their antimicrobial properties. The results suggested that the rigidity introduced by lactam bridges improved both antimicrobial activity and plasma stability .

Case Study: Antimicrobial Peptides

A series of experiments were conducted to assess the effectiveness of lactam-bridged peptides synthesized with this compound. The study focused on cathelicidin-PY analogs, which were modified to include lactam rings. The findings demonstrated enhanced antimicrobial activity compared to their linear counterparts, indicating that structural modifications can significantly influence biological efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of peptides containing this compound has been a focal point in understanding how modifications affect biological outcomes. For instance, the introduction of lactam bridges not only increased stability but also enhanced interaction with microbial membranes, leading to improved antimicrobial properties. This relationship underscores the importance of careful design in peptide synthesis .

Table 2: Summary of Biological Activity Findings

| Peptide Variant | Activity Type | Observed Effect |

|---|---|---|

| Linear Cathelicidin | Antimicrobial | Moderate activity |

| Lactam-bridged Cathelicidin | Antimicrobial | Significantly enhanced activity |

| Control Peptide | Antimicrobial | No significant activity observed |

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H36N2O4/c1-27-20-22-30(23-21-27)39(28-12-4-2-5-13-28,29-14-6-3-7-15-29)40-25-24-36(37(42)43)41-38(44)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36,40H,24-26H2,1H3,(H,41,44)(H,42,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKBBKLPMHPIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H36N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694091 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(4-methylphenyl)(diphenyl)methyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851392-68-2 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(4-methylphenyl)(diphenyl)methyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main issue with using Fmoc-Dab(Mtt)-OH in solid-phase peptide synthesis (SPPS)?

A1: While commercially available and designed for orthogonal protection strategies in SPPS, Fmoc-2,4-diaminobutyric acid(4-methyltrityl)-OH (this compound) exhibits unexpectedly poor coupling efficiency. Research has shown that this is due to the compound's propensity to undergo rapid lactamization under various conditions and with a variety of coupling reagents. [] This unintended side reaction significantly hinders its incorporation into peptide chains during SPPS.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。